(Z)-3-Hydroxyicos-11-enoic acid
Overview
Description
(Z)-3-Hydroxyicos-11-enoic acid is a long-chain hydroxy fatty acid with a double bond in the cis configuration at the 11th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxyicos-11-enoic acid typically involves the use of organic synthesis techniques. One common method is the hydroboration-oxidation of icos-11-enoic acid, which introduces the hydroxyl group at the 3rd carbon. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hydroxyicos-11-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic attack.
Major Products
Oxidation: 3-Ketoicos-11-enoic acid or 3-carboxyicos-11-enoic acid.
Reduction: (Z)-3-Hydroxyicosanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(Z)-3-Hydroxyicos-11-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases. It is also investigated for its effects on cell membranes and signaling pathways.
Medicine
The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being explored as a candidate for drug development, particularly in the treatment of skin disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, such as surfactants and lubricants. Its unique properties make it suitable for applications in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxyicos-11-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Hydroxyicos-11-enoic acid: The trans isomer of the compound, which has different physical and chemical properties due to the configuration of the double bond.
3-Hydroxyicosanoic acid: A saturated analog without the double bond, which has different reactivity and biological activity.
11-Hydroxyicos-3-enoic acid: An isomer with the hydroxyl group at the 11th carbon and the double bond at the 3rd carbon.
Uniqueness
(Z)-3-Hydroxyicos-11-enoic acid is unique due to its specific configuration, which influences its reactivity and interactions with biological systems. The cis configuration of the double bond imparts distinct physical properties, such as lower melting point and different solubility compared to its trans isomer.
Properties
IUPAC Name |
(Z)-3-hydroxyicos-11-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h9-10,19,21H,2-8,11-18H2,1H3,(H,22,23)/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXXWBTOQUFGY-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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